molecular formula C22H21FN4O3S B2383024 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1251628-98-4

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No. B2383024
CAS RN: 1251628-98-4
M. Wt: 440.49
InChI Key: XZOIYNVIJXSLJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one was reacted with Thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to give thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives . The 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety were obtained via reaction of alkylidenecarbodithioate with hydrazonoyl halides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve several steps, including the reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with methyl or benzyl carbodithioate .

Scientific Research Applications

Anticancer and Kinase Inhibitory Activities

Research has explored derivatives similar to the specified compound for their potential in anticancer applications and as kinase inhibitors. For instance, derivatives have been synthesized and evaluated for Src kinase inhibitory activities and cell proliferation inhibition in human colon carcinoma, breast carcinoma, and leukemia cells. One study found that specific derivatives exhibited significant inhibition in cell proliferation at concentrations of 50 µM, highlighting their potential in cancer treatment strategies (Fallah-Tafti et al., 2011).

Insecticidal Applications

Another area of research involves the synthesis of novel heterocycles incorporating a thiadiazole moiety for potential use as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's potential utility in agricultural pest management (Fadda et al., 2017).

Antimicrobial Activity

Substituted acetamide derivatives, including those similar to the specified compound, have been investigated for their antimicrobial properties. The development of such compounds could contribute to the creation of new antimicrobial agents to combat resistant bacterial and fungal strains, addressing a critical need in infectious disease treatment (Zaki et al., 2016).

Glutaminase Inhibition for Cancer Therapy

Derivatives have also been examined as glutaminase inhibitors, a therapeutic target in cancer treatment. Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, for example, aims to identify more potent inhibitors with improved drug-like properties, potentially offering new avenues for cancer therapy (Shukla et al., 2012).

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-15-5-8-18(9-6-15)27-14-26(31(29,30)20-4-3-11-24-22(20)27)13-21(28)25-19-10-7-17(23)12-16(19)2/h3-12H,13-14H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOIYNVIJXSLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide

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